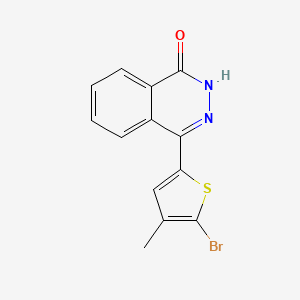
4-(5-Bromo-4-methyl-2-thienyl)-1-phthalazinone
Cat. No. B8321683
M. Wt: 321.19 g/mol
InChI Key: SEJMPQQJQPDLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05462941
Procedure details


1.70 g of o-(5-bromo-2-thenoyl)benzoic acid and hydrazine hydrate were dissolved in 40 ml of ethanol, and the solution was refluxed for 4 hours. After cooling the solution, it was crystallized by adding ether, thereby obtaining 315 mg of 4-(5-bromo-4-methyl-2-thienyl)-1-phthalazinone.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11](O)=O)=O)=[CH:4][CH:3]=1.[OH2:18].[NH2:19][NH2:20].[CH2:21](O)C>>[Br:1][C:2]1[S:6][C:5]([C:7]2[C:9]3[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:11](=[O:18])[NH:20][N:19]=2)=[CH:4][C:3]=1[CH3:21] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(S1)C(=O)C1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the solution, it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(S1)C1=NNC(C2=CC=CC=C12)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 315 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
